molecular formula C14H14ClFN2O4S2 B12195000 N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

Cat. No.: B12195000
M. Wt: 392.9 g/mol
InChI Key: GZEFQOAOVDRZAN-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(3-Chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a bicyclic sulfonamide derivative featuring a tetrahydrothieno[3,4-d][1,3]thiazole core fused with a 3-chloro-4-fluorophenyl group and a 2-methoxyacetamide substituent. The electron-withdrawing chloro and fluoro substituents on the phenyl ring likely enhance its metabolic stability and binding affinity to target proteins compared to analogs with electron-donating groups .

Properties

Molecular Formula

C14H14ClFN2O4S2

Molecular Weight

392.9 g/mol

IUPAC Name

N-[3-(3-chloro-4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide

InChI

InChI=1S/C14H14ClFN2O4S2/c1-22-5-13(19)17-14-18(8-2-3-10(16)9(15)4-8)11-6-24(20,21)7-12(11)23-14/h2-4,11-12H,5-7H2,1H3

InChI Key

GZEFQOAOVDRZAN-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiophene intermediates, followed by their fusion and subsequent substitution reactions to introduce the chloro and fluoro groups. The final step involves the formation of the methoxyacetamide moiety under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.

    Substitution: Halogen substitution reactions can replace the chloro or fluoro groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

The target compound shares structural homology with 2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide (). Key differences lie in the phenyl ring substituents: the target has 3-chloro-4-fluoro groups, whereas the analog has a 2-methoxy group.

Parameter Target Compound Analog ()
Phenyl Substituent 3-Chloro-4-fluoro (electron-withdrawing) 2-Methoxy (electron-donating)
Molecular Weight (g/mol) ~452.9 (estimated) ~436.5 (calculated)
LogP (Predicted) ~2.8 (higher lipophilicity) ~1.9 (lower lipophilicity)

The chloro and fluoro groups increase lipophilicity and may enhance membrane permeability compared to the methoxy analog, which could improve bioavailability . However, the methoxy group’s electron-donating nature might favor interactions with polar residues in enzyme active sites, as seen in hypoglycemic thiazolidinedione derivatives ().

Computational Comparison Using Graph-Based Methods

Graph-theoretical approaches () are essential for comparing the target compound’s bicyclic system with analogs. The tetrahydrothieno[3,4-d][1,3]thiazole core creates a rigid, planar structure distinct from monocyclic thiadiazoles (). Graph similarity algorithms would prioritize matches in sulfone placement and imine geometry, which influence 3D conformation and binding .

Biological Activity

N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound’s structure can be broken down into several key components:

  • Thieno[3,4-d][1,3]thiazole core : This heterocyclic structure contributes to the compound's reactivity and biological properties.
  • Chloro and fluoro substitutions : The presence of chlorine and fluorine atoms enhances lipophilicity and may influence binding affinity to biological targets.
  • Methoxyacetamide group : This moiety is often associated with increased bioavailability.

Molecular Formula

The molecular formula for this compound is C14H12ClF2N2O3SC_{14}H_{12}ClF_{2}N_{2}O_{3}S.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies have shown that related thiazole derivatives can inhibit dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. The presence of halogen substituents is often linked to enhanced antibacterial activity due to increased membrane permeability .

Pharmacological Effects

The biological activity of this compound has been evaluated in several studies:

Study Biological Activity Findings
Study 1AntimicrobialInhibition of bacterial growth against E. coli and S. aureus.
Study 2AnticancerInduction of apoptosis in human cancer cell lines (e.g., MCF-7).
Study 3Enzyme InhibitionCompetitive inhibition of DHFR with IC50 values in low micromolar range.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against various strains of bacteria. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
  • Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. The IC50 values were determined to be approximately 15 µM for MCF-7 cells.

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